molecular formula C11H13NO6S B14848954 2-(4-Methylbenzenesulfonamido)butanedioic acid

2-(4-Methylbenzenesulfonamido)butanedioic acid

Cat. No.: B14848954
M. Wt: 287.29 g/mol
InChI Key: SVCQSZKHLAERDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis and biochemistry due to its stability and reactivity. The molecular formula of N-Tosyl-L-aspartic acid is C11H13NO6S, and it has a molecular weight of 287.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tosyl-L-aspartic acid can be synthesized from L-aspartic acid and tosyl chloride. The reaction typically involves dissolving L-aspartic acid in a suitable solvent such as acetone or methanol, followed by the addition of tosyl chloride. The reaction mixture is then stirred at a controlled temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of N-Tosyl-L-aspartic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-Tosyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-Tosyl-L-aspartic acid involves its ability to act as a protected amino acid. The tosyl group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

    N-Tosyl-L-phenylalanine: Similar in structure but with a phenyl group instead of an aspartic acid side chain.

    N-Tosyl-L-glutamic acid: Similar but with an additional methylene group in the side chain.

    N-Tosyl-L-alanine: Similar but with a simpler side chain (methyl group).

Uniqueness

N-Tosyl-L-aspartic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its ability to act as a protected amino acid makes it valuable in synthetic chemistry and biochemistry .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSZKHLAERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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